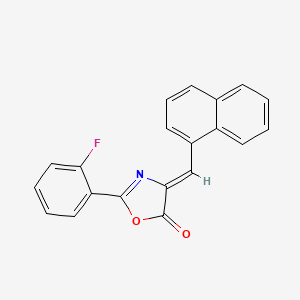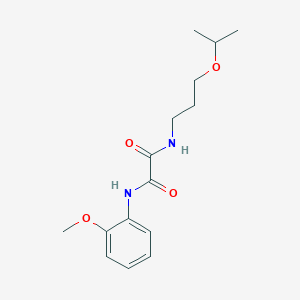![molecular formula C21H21BrN2O2 B4990037 3-(4-bromophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B4990037.png)
3-(4-bromophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. It has also shown promise in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The exact mechanism of action of 3-(4-bromophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole is not yet fully understood. However, studies have shown that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects
Studies have shown that 3-(4-bromophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole has a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and reduce the proliferation of cancer cells. This compound has also been shown to increase the levels of acetylcholine in the brain, which may help improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-bromophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole in lab experiments is its relatively simple synthesis process. However, one limitation is its low yield, which can make it difficult to obtain large quantities of the compound for experiments.
Direcciones Futuras
There are several future directions for the study of 3-(4-bromophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole. One potential direction is the further investigation of its anti-inflammatory and anti-cancer properties, particularly in the development of new therapies for these conditions. Another potential direction is the development of new fluorescent probes for the detection of metal ions using this compound as a template. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative disorders.
In conclusion, 3-(4-bromophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole is a chemical compound with significant potential in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
The synthesis of 3-(4-bromophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole involves a multistep process that includes the condensation of 4-bromobenzaldehyde with 2-methoxyaniline, followed by the reaction with 3,4,5-trimethoxybenzyl chloride, and finally, the acylation of the resulting compound with propionyl chloride. The yield of the synthesis process is around 40%.
Propiedades
IUPAC Name |
1-[3-(4-bromophenyl)-8-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c1-3-19(25)24-21(14-4-8-15(22)9-5-14)17-11-7-13-6-10-16(26-2)12-18(13)20(17)23-24/h4-6,8-10,12,17,21H,3,7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJOKOXIFQRDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(C2CCC3=C(C2=N1)C=C(C=C3)OC)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Bromophenyl)-8-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenyl-4-piperidinyl)ethanone](/img/structure/B4989967.png)
![N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4989976.png)
![5-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4989983.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4989986.png)
![[2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenoxy]acetic acid ammoniate](/img/structure/B4989988.png)
![2-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)benzamide](/img/structure/B4989990.png)
![1-allyl-5-({4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4989991.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989997.png)
![ethyl 6-bromo-1-[3-(dimethylamino)-2-hydroxypropyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4990018.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B4990023.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B4990041.png)
![4,10-dicyclohexyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4990048.png)